2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position and a thioether linkage connecting to a 4-methylpiperidin-1-yl ethanone moiety. The 4-methylpiperidinyl fragment may influence pharmacokinetic properties, such as solubility and bioavailability, due to its aliphatic amine and steric bulk .
Properties
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-4-6-21(7-5-12)16(22)11-26-18-20-19-17(25-18)13-8-14(23-2)10-15(9-13)24-3/h8-10,12H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRCKUWXFIXCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a member of the oxadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring and a thioether linkage. The molecular formula is , with a molecular weight of approximately 396.48 g/mol. The presence of the dimethoxyphenyl group contributes to its lipophilicity, enhancing its biological interactions.
Research indicates that the compound exhibits anticancer properties by inhibiting specific enzymes involved in cell proliferation. The oxadiazole moiety plays a crucial role in binding to active sites on target enzymes, effectively blocking their activity. This suggests potential applications in cancer therapeutics.
Anticancer Activity
Studies have demonstrated that compounds containing the oxadiazole ring can inhibit tumor growth. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Compounds with similar structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-(1H-pyrazol-3-yl)acetate has been investigated for its potential as a scaffold in drug design. The pyrazole ring can interact with various biological targets, making it suitable for developing enzyme inhibitors and other therapeutic agents.
Case Study: Inhibition of Protein Kinases
Research has demonstrated that derivatives of pyrazole can inhibit specific protein kinases, which are critical in cancer signaling pathways. For instance, compounds similar to tert-butyl 2-(1H-pyrazol-3-yl)acetate have shown promise in selectively inhibiting the MAPK pathway in BRAF mutant tumors, highlighting their potential in cancer therapeutics .
| Compound | Target | Effectiveness |
|---|---|---|
| BIRB 796 | p38 MAPK | 65% inhibition of TNF-R synthesis in vivo |
| Compound 45 | Various kinases | Enhanced cellular activity and selectivity |
Agrochemical Applications
The compound's ability to modulate biological pathways also extends to agricultural chemistry. It can be used as an intermediate in synthesizing agrochemicals that target pests or diseases affecting crops.
Case Study: Synthesis of Agrochemicals
Research indicates that pyrazole derivatives can serve as effective fungicides or herbicides. The incorporation of the tert-butyl group enhances solubility and stability, making these compounds suitable for agricultural formulations .
Cosmetic Formulations
In cosmetic science, tert-butyl 2-(1H-pyrazol-3-yl)acetate has been explored for its potential use in skincare products due to its properties that may enhance skin absorption and efficacy.
Case Study: Skin Bioavailability
Studies have shown that compounds with similar structures can improve skin penetration when formulated correctly. This aspect is crucial for developing effective topical treatments .
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential enzyme inhibitors |
| Agrochemicals | Effective against pests |
| Cosmetics | Enhances skin absorption |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Compound A: 2-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-methoxyphenyl)ethanone
- Structural Differences: The oxadiazole ring is substituted with an isopropyl group instead of 3,5-dimethoxyphenyl. The ethanone moiety is linked to a 4-methoxyphenyl group rather than a thioether bridge.
- The absence of a sulfur atom in the linker may reduce nucleophilicity and alter redox properties .
Compound B: 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Structural Differences :
- A pyrimidinyl-thiomethyl group replaces the 3,5-dimethoxyphenyl substituent.
- The oxadiazole ring is further functionalized with a thione group.
- The thione group increases polarity, which may reduce cellular uptake compared to the thioether in the target compound .
Substituent Effects on Physicochemical Properties
Stability and Isomerization Behavior
- The 4-methylpiperidinyl group in the target compound may reduce conformational flexibility compared to unsubstituted piperidine derivatives. Studies on analogous piperidin-1-yl ethanones (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) demonstrate that substituents on the piperidine ring influence amide bond isomerization energy barriers. For instance, nitro groups lower the energy barrier (67 kJ·mol<sup>−1</sup>), while methyl groups likely increase steric hindrance, stabilizing a single conformation .
Q & A
Q. Key challenges :
- Ensuring regioselectivity during oxadiazole formation.
- Minimizing side reactions (e.g., oxidation of thioether groups) by controlling reaction temperature and solvent polarity .
- Purification via column chromatography or recrystallization to isolate high-purity product .
Basic: How is structural characterization performed for this compound?
Answer:
Standard methods include:
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 3.8–4.1 ppm (piperidine CH₂), δ 6.8–7.5 ppm (aromatic protons from 3,5-dimethoxyphenyl) .
- ¹³C NMR: Carbonyl signals near δ 190–200 ppm (ketone), oxadiazole carbons at δ 160–170 ppm .
- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C-O-C (oxadiazole, ~1250 cm⁻¹) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₃O₃S: 380.15) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance oxadiazole cyclization efficiency .
- Catalyst screening : Use NaH or DBU for thioether formation to reduce side products .
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and decomposition .
- In-line monitoring : Employ HPLC or TLC to track intermediates and optimize reaction termination .
Validation : Compare yields across batches using ANOVA to identify statistically significant improvements .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Purity assessment : Verify compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Mechanistic studies : Perform computational docking (e.g., AutoDock Vina) to validate target binding to receptors like kinase enzymes or GPCRs .
Case example : If one study reports antimicrobial activity and another does not, test against the same bacterial strain with standardized MIC protocols .
Advanced: What computational methods predict its pharmacokinetic and toxicity profiles?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- CYP450 inhibition : Risk of drug-drug interactions .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., thioether groups) .
- Molecular dynamics : Simulate binding stability with targets (e.g., 50 ns MD runs in GROMACS) to validate docking results .
Advanced: How to assess stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1.2 (HCl) and pH 12 (NaOH) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stress : Heat at 60°C for 72h; assess stability using DSC/TGA to detect melting point shifts .
- Light exposure : UV-vis spectroscopy to track photodegradation products .
Data interpretation : Degradation kinetics (e.g., first-order rate constants) inform storage recommendations .
Advanced: How does structural modification of the 3,5-dimethoxyphenyl group affect bioactivity?
Answer:
- Comparative studies : Synthesize analogs with substituents like -OCH₃ (current), -NO₂, or -Cl. Test against:
- Anticancer targets : MTT assays on HeLa cells .
- Antimicrobial activity : Disk diffusion against S. aureus .
- SAR analysis : Correlate electron-withdrawing/donating groups with IC₅₀ values. For example, nitro groups may enhance cytotoxicity but reduce solubility .
Example : Replacing 3,5-dimethoxy with 3,5-dichloro improved IC₅₀ by 40% in a leukemia cell line .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins; confirm via Western blot .
- CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation curves to confirm ligand-induced stabilization .
- Knockdown/CRISPR : Compare activity in wild-type vs. target gene-knockout cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
